molecular formula C33H54O12 B1246662 amphidinolide N

amphidinolide N

Cat. No. B1246662
M. Wt: 642.8 g/mol
InChI Key: RGZICDGNHLJCDN-CRWBKOJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

amphidinolide N is a natural product found in Amphidinium with data available.

Scientific Research Applications

Actin Cytoskeleton Targeting

Amphidinolide H, closely related to Amphidinolide N, targets the actin cytoskeleton. It induces multinucleated cells by disrupting actin organization and hyperpolymerizing purified actin into filaments. This makes it a novel actin inhibitor with potential applications in cancer research due to its actin-stabilizing properties (Usui et al., 2004).

Cytotoxicity in Marine Dinoflagellates

This compound was isolated from the marine dinoflagellate Amphidinium sp. It's a 26-membered macrolide with potent cytotoxic properties, making it significant in studies exploring novel cytotoxic compounds (Ishibashi et al., 1994).

Impact on Actin Filaments and Potential as Antitumor Agent

Amphidinolide H affects actin dynamics, particularly by stabilizing actin filaments. This distinctive mode of action positions it as a potential pharmacological tool for cancer treatment, as it differs from other actin-targeting drugs (Saito et al., 2004).

Role in Total Synthesis Studies

The complex structure of Amphidinolides, including this compound, has prompted extensive studies in total synthesis. These studies aid in understanding the structure-activity relationships of these compounds and their potential therapeutic applications (Fürstner, 2011).

Novel Cytotoxic Macrolides

The amphidinolides, including this compound, represent a series of cytotoxic macrolides with varied structures and bioactivities. They are isolated from marine dinoflagellates and have attracted significant attention due to their potent anticancer properties (Kobayashi & Tsuda, 2004).

Mechanism of Action in Cytotoxic Macrolides

Amphidinolides like Amphidinolide X and J target cytoskeleton proteins, crucial for various cellular functions. While the specific mechanisms of action of these compounds are not fully understood, their effects on actin polymerization and stabilization offer insights into potential therapeutic applications (Trigili et al., 2011).

Exploration in Anti-Cancer Compounds

Amphidinolides have been extensively studied for their potent anti-cancer properties. The diversity in their structures and biological activities makes them fascinating subjects for synthetic and medicinal chemistry (Chakraborty & Das, 2001).

properties

Molecular Formula

C33H54O12

Molecular Weight

642.8 g/mol

IUPAC Name

(1R,2R,4E,24R,27R)-18-butyl-1,2,9,14,19,22,27-heptahydroxy-4,6,15-trimethyl-10-methylidene-12,17,28-trioxatricyclo[22.3.1.011,13]octacos-4-ene-7,16-dione

InChI

InChI=1S/C33H54O12/c1-6-7-8-26-23(35)11-9-21(34)15-22-10-12-27(38)33(42,45-22)28(39)14-17(2)13-18(3)24(36)16-25(37)19(4)30-31(44-30)29(40)20(5)32(41)43-26/h13,18,20-23,25-31,34-35,37-40,42H,4,6-12,14-16H2,1-3,5H3/b17-13+/t18?,20?,21?,22-,23?,25?,26?,27-,28-,29?,30?,31?,33-/m1/s1

InChI Key

RGZICDGNHLJCDN-CRWBKOJESA-N

Isomeric SMILES

CCCCC1C(CCC(C[C@H]2CC[C@H]([C@@](O2)([C@@H](C/C(=C/C(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)/C)O)O)O)O)O

Canonical SMILES

CCCCC1C(CCC(CC2CCC(C(O2)(C(CC(=CC(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)C)O)O)O)O)O

synonyms

amphidinolide N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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